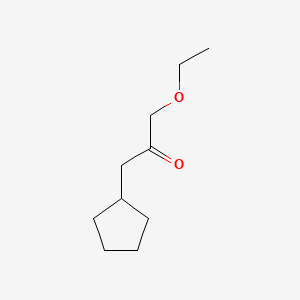
1-Cyclopentyl-3-ethoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-ethoxypropan-2-one is an organic compound that belongs to the class of cycloalkanes It features a cyclopentyl ring attached to a 3-ethoxypropan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-ethoxypropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through an acid-catalyzed addition of the ethyl vinyl ether to the carbonyl group of cyclopentanone, followed by a rearrangement to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced separation techniques to isolate the product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-ethoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclopentyl-3-ethoxypropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-ethoxypropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler cycloalkane with a similar ring structure but lacking the ethoxypropanone moiety.
3-Ethoxypropan-2-one: A compound with a similar functional group but without the cyclopentyl ring.
Uniqueness
1-Cyclopentyl-3-ethoxypropan-2-one is unique due to the combination of the cyclopentyl ring and the ethoxypropanone moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that require both the stability of the cyclopentyl ring and the reactivity of the ethoxypropanone group.
Properties
CAS No. |
51149-71-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-cyclopentyl-3-ethoxypropan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-12-8-10(11)7-9-5-3-4-6-9/h9H,2-8H2,1H3 |
InChI Key |
PMNHLXAKMGDOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)CC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















